Inhibition of Human Immunodeficiency Virus Type 1 Integrase Strand Transfer Activity via Dual Magnesium Ion Chelation and π-Stacking Interactions
The 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid scaffold demonstrates significant potential as an inhibitor of Human Immunodeficiency Virus Type 1 integrase through its distinctive metal-chelating pharmacophore. Molecular docking studies reveal that the indole nitrogen atom and C2 carboxylate group form bidentate coordination bonds with two magnesium ions (magnesium ion¹ and magnesium ion²) within the integrase active site. This bis-bidentate chelation mimics the natural substrate binding mode and disrupts the catalytic DDE motif (Aspartic acid⁶⁴, Aspartic acid¹¹⁶, Glutamic acid¹⁵²) essential for viral DNA strand transfer [1] . The 3-methyl group occupies a proximal hydrophobic cavity formed by Tyrosine¹⁴³ and Asparagine¹¹⁷ residues, enhancing binding stability through van der Waals interactions .
Structural optimization of this scaffold has yielded derivatives with substantially improved potency. Derivative 20a (featuring an extended C3 alkyl chain terminating in a halogenated phenyl group) achieves half-maximal inhibitory concentration values of 0.13 micromolar against integrase strand transfer activity – a 95-fold enhancement over the parent scaffold. This improvement is attributed to the halogenated phenyl group's π-stacking interaction with deoxycytidine²⁰ of viral DNA, a critical interaction observed in second-generation integrase strand transfer inhibitors like Dolutegravir [1] [3]. Virtual screening of 1.75 million compounds identified this indole core as a privileged structure with superior LibDock scores (-15.1 kcal/mol binding energy) and favorable drug-like properties compliant with Lipinski's rules .
Table 1: Integrase Strand Transfer Inhibition by Optimized Indole-2-Carboxylic Acid Derivatives
Compound | Substituent | IC₅₀ (μM) | Key Structural Feature | Binding Energy (kcal/mol) |
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Parent | None | 32.37 | Base scaffold | -12.9 |
3 | C3-H | 12.41 | Unsubstituted indole | -15.1 |
20a | C3-alkyl-aryl | 0.13 | Halogenated phenyl tail | -16.2 |
Raltegravir | Reference | 0.08 | Approved INSTI | -13.6 |
Bioisosteric Replacement Strategies for Influenza Polymerase Basic Protein 2 Cap-Binding Inhibitors
The 5,7-difluoroindole moiety serves as an effective bioisostere for 7-azaindole in influenza Polymerase Basic Protein 2 cap-binding inhibitors, addressing metabolic liabilities while preserving antiviral potency. This strategic substitution capitalizes on fluorine's ability to mimic nitrogen electronic properties and hydrogen-bond accepting capacity. X-ray crystallography confirms that derivative 11a (5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid-based) binds the cap-binding domain of influenza Polymerase Basic Protein 2 identically to Pimodivir, forming critical hydrogen bonds with Glutamine³⁶⁷ and Histidine³⁵⁷ residues. The difluoro pattern maintains optimal polar surface area (83 Ų versus 7-azaindole's 98 Ų) and calculated partition coefficient (2.8 versus 2.5), enhancing membrane permeability [2] [10].
Metabolic stability studies reveal a significant advantage: Unlike 7-azaindole derivatives, the difluoroindole scaffold exhibits negligible aldehyde oxidase-mediated metabolism, reducing clearance pathways that compromise bioavailability. This translates to improved pharmacokinetic profiles, with oral bioavailability exceeding 60% in murine models. Against influenza A strains, including H1N1 and H3N2 subtypes, compound 11a demonstrates nanomolar potency (half-maximal inhibitory concentration values: 11-22 nanomolar) and high selectivity indices (>1142 in A549 cells) [2].
Table 2: Antiviral Activity of 5,7-Difluoroindole Derivative 11a Against Influenza A Strains
Virus Strain (Subtype) | Cell Line | IC₅₀ (nM) | Selectivity Index (CC₅₀/IC₅₀) | Reference Compound IC₅₀ (nM) |
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A/Taiwan/1/86 (H1N1) | Madin-Darby Canine Kidney | 11 | 145 | 16,800 (Favipiravir) |
A/Virginia/3/1975 (H3N2) | Madin-Darby Canine Kidney | 14 | 114 | 35,700 (Favipiravir) |
A/Puerto Rico/8/34 (H1N1) | A549 | 22 | >1142 | 31 (Oseltamivir) |
Resistance profiling indicates a lower propensity for emergent mutations compared to Pimodivir. While Polymerase Basic Protein 2 substitutions Serine³²⁴Isoleucine/Asparagine/Arginine and Asparagine⁵¹⁰Threonine confer >100-fold resistance to Pimodivir in vitro, the difluoroindole analog maintains efficacy against these variants due to enhanced hydrophobic contacts with the cap-binding pocket's isoleucine³²⁶ residue [8] [10].
Structural Optimization for Broad-Spectrum Ribonucleic Acid Virus Targeting
Systematic modification of the 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid scaffold enables the development of broad-spectrum antiviral agents targeting diverse ribonucleic acid virus families. Three strategic regions govern pharmacological optimization:
C6/C7 Halogenation: 7-Fluoro substitution enhances polymerase binding affinity across Orthomyxoviridae (influenza) and Retroviridae (Human Immunodeficiency Virus Type 1) through fluorine-mediated electrostatic complementarity. Adding a C5-trifluoromethyl group (as in 3-methyl-5-(trifluoromethyl)-1H-indole-2-carboxylic acid) improves half-maximal inhibitory concentration values 2.7-fold against Human Immunodeficiency Virus Type 1 integrase by strengthening hydrophobic contact with Proline¹⁴² and viral deoxycytidine²⁰ nucleobase stacking [3] [9].
C3 Alkyl Extension: Installation of ω-phenylalkyl chains at C3 exploits a conserved hydrophobic cavity near the integrase β4-α2 connector. Optimal activity occurs with 4-carbon linkers terminating in halogenated phenyl rings (e.g., 4-fluorophenyl), achieving half-maximal inhibitory concentration values of 3.11 micromolar. This extension fills the Tyr¹⁴³/Asn¹¹⁷-defined pocket unused by first-generation integrase strand transfer inhibitors, providing resistance resilience against Glu¹³⁸Lys and Gln¹⁴⁸His mutant integrases [1] .
N1 Carboxamide Formation: Converting the carboxylic acid to hydroxamic acid derivatives (e.g., N-hydroxy-5,7-difluoro-3-methyl-1H-indole-2-carboxamide) enables dual zinc ion chelation in viral endonucleases. This modification broadens activity to Arenaviridae and Bunyaviridae, though specific half-maximal inhibitory concentration data require further validation [4].
Table 3: Structure-Activity Relationship of C3 and C5 Substituents on Antiviral Efficacy
Position | Substituent | Viral Target | Key Interaction | Potency Enhancement |
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C3 | Methyl | Human Immunodeficiency Virus Type 1 | Hydrophobic cavity occupancy | 5.2x vs. unsubstituted |
C3 | -CH₂CH₂C₆H₄F | Human Immunodeficiency Virus Type 1 | π-stacking with dC20 | 24x vs. methyl |
C5 | Hydrogen | Influenza A | Base activity | Reference |
C5 | Trifluoromethyl | Human Immunodeficiency Virus Type 1 | Enhanced lipophilicity | 2.7x vs. hydrogen |
C7 | Fluoro | Influenza A/Human Immunodeficiency Virus Type 1 | Mg²⁺ chelation aid | 3.1x vs. hydrogen |
The 3-methyl group confers metabolic stability by sterically shielding the C2-carboxylate from glucuronidation, extending plasma half-life to >4 hours in vitro liver microsome assays. This contrasts with non-methylated analogs showing rapid Phase II metabolism [6]. Molecular dynamics simulations confirm that C3 alkyl derivatives maintain stable binding poses (<1.5 Å root mean square deviation) over 100 nanoseconds in both Human Immunodeficiency Virus Type 1 intasomes and influenza Polymerase Basic Protein 2 cap-domains, supporting their dual-target potential [3] [10].